molecular formula C11H11NO3 B13323814 Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate

Cat. No.: B13323814
M. Wt: 205.21 g/mol
InChI Key: PWPBIUUBKLNWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and a carboxylate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The specific reaction conditions, such as the choice of acid (e.g., acetic acid or hydrochloric acid) and temperature, play a crucial role in the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity. Safety measures, such as proper ventilation and protective equipment, are essential due to the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex indole derivatives.

    Reduction: Reduction reactions can modify the oxo group, leading to different functionalized indoles.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 3-oxo-1-indanecarboxylate

Comparison: Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-methyl-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-7-4-3-5-8(11(14)15-2)9(7)12-10(6)13/h3-6H,1-2H3,(H,12,13)

InChI Key

PWPBIUUBKLNWIN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)C(=O)OC)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.